molecular formula C10H11ClO3S B13034823 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol

Cat. No.: B13034823
M. Wt: 246.71 g/mol
InChI Key: OOSOJCHDLIZHPL-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is a chemical compound of significant interest in scientific research and development, particularly in the fields of medicinal chemistry and agrochemicals. This phenol derivative features a cyclopropylmethyl group and a methylsulfonyl moiety, which are functional groups often associated with enhanced biological activity and utility in organic synthesis . Research into structurally similar chlorinated phenol compounds, such as 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol), has demonstrated potent antimicrobial properties, especially against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . These analogs exhibit mechanisms of action that include inhibition of biofilm formation, suppression of virulence factors like staphyloxanthin pigment, and synergistic effects when combined with conventional antibiotics such as oxacillin . Furthermore, related compounds are investigated for their role in chemical synthesis, serving as key intermediates or building blocks for more complex molecules, including potential agrochemicals as suggested by patent literature . As a specialty chemical, it is typically characterized by high purity (≥95%) and requires specific storage conditions, such as being kept sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11ClO3S

Molecular Weight

246.71 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5-methylsulfonylphenol

InChI

InChI=1S/C10H11ClO3S/c1-15(13,14)10-5-9(12)7(4-8(10)11)6-2-3-6/h4-6,12H,2-3H2,1H3

InChI Key

OOSOJCHDLIZHPL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)O)C2CC2)Cl

Origin of Product

United States

Preparation Methods

Method (Adapted from EP0342532A1 Patent):

  • Starting Material: 4-chloro-2-methylphenol or related chlorophenol.
  • Sulfonylation: React 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine at 60–70 °C.
  • Isolation: After reaction completion, add ice to quench and extract the product with ether.
  • Yield: Typically high (around 89% theoretical yield).
Step Reagents/Conditions Temperature (°C) Time Yield (%)
Sulfonylation 4-chloro-2-methylphenol + methanesulfonic acid chloride + pyridine 60–70 ~2 hours ~89
Workup Ice quench + ether extraction 0 - -

This sulfonylated intermediate is crucial for directing further nitration or substitution reactions without attacking the hydroxyl group.

Introduction of the Cyclopropyl Group

While direct literature on cyclopropyl substitution on the 4-chloro-2-methylphenol ring is sparse, common methods for cyclopropylation of aromatic rings include:

These methods allow regioselective introduction of cyclopropyl groups at the 2-position relative to the phenol.

Nitration and Subsequent Functional Group Transformations

Selective nitration at the 5-position can be achieved on the sulfonylated intermediate under mild acidic conditions.

  • Nitration Reagents: Mixed sulfuric acid and nitric acid.
  • Temperature: Approximately 0 °C to avoid sulfonyl group cleavage.
  • Outcome: Introduction of nitro group at the 5-position without affecting the methylsulfonyl group.

Following nitration, the nitro group can be reduced or transformed depending on the target molecule.

Cleavage of the Sulfonyl Protective Group

The methylsulfonyl group protecting the phenol hydroxyl can be removed by:

This step regenerates the free phenol with the desired substitutions intact.

Cleavage Method Reagents/Conditions Temperature (°C) Time Notes
Acidic cleavage Concentrated HCl ~80 Variable Efficient, mild conditions
Alkaline cleavage Sodium methylate or KOH in methanol Room temp Variable Mild, avoids harsh acid

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%)
1 Sulfonylation 4-chloro-2-methylphenol Methanesulfonic acid chloride, pyridine, 60–70 °C 4-chloro-2-methylphenyl methanesulfonate ~89
2 Nitration Sulfonated intermediate H2SO4 + HNO3, ~0 °C 4-chloro-2-methyl-5-nitrophenyl methanesulfonate High
3 Cyclopropylation Chlorophenol derivative Cross-coupling or Friedel-Crafts alkylation methods 4-chloro-2-cyclopropyl-5-(methylsulfonyl)phenol intermediate Variable
4 Sulfonyl cleavage Sulfonylated nitro intermediate Acidic or alkaline cleavage 4-chloro-2-cyclopropyl-5-(methylsulfonyl)phenol Good yield

Research Findings and Industrial Relevance

  • The protection of the phenol hydroxyl by methylsulfonyl groups is critical to achieve regioselective nitration and substitution without side reactions.
  • Mild nitration conditions preserve the sulfonyl group, enabling further functionalization.
  • Cyclopropyl group introduction requires careful selection of coupling or alkylation methods to avoid ring strain-related decomposition.
  • The cleavage of the sulfonyl group under acidic or alkaline conditions is well-documented to give high purity phenol derivatives.
  • These methods are scalable for industrial synthesis due to mild reaction conditions and good yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine or sulfonyl groups under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles like sodium methoxide or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methylsulfonyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol with structurally related phenolic derivatives, emphasizing substituent effects, physical properties, and functional roles:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Interactions Applications/Findings References
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol Cl (4), cyclopropyl (2), SO₂CH₃ (5) C₁₀H₁₁ClO₂S High acidity due to -SO₂CH₃; hydrophobic interactions with proteins Potential antiviral activity (CA protein binding)
4-Chloro-2-isopropyl-5-methylphenol Cl (4), isopropyl (2), CH₃ (5) C₁₀H₁₃ClO MP: 259–263°C; light-sensitive Biochemical reagent (lipid studies)
4-Chloro-3-methylphenol Cl (4), CH₃ (3) C₇H₇ClO Pharma-grade purity; MP: ~59–61°C (similar isomers) Pharmaceutical excipient
4-Chloro-2-methylphenol (4-chloro-o-cresol) Cl (4), CH₃ (2) C₇H₇ClO Detected via GC/MS in water analysis Environmental pollutant monitoring
2-Isopropyl-5-methylphenol (thymol derivative) CH₃ (5), isopropyl (2) C₁₀H₁₄O MP: 49–51°C; natural antimicrobial Food preservative, fragrances

Key Comparative Insights:

Substituent Effects on Reactivity: The methylsulfonyl group in the target compound enhances electrophilic substitution resistance compared to methyl or isopropyl groups, directing nucleophilic attacks to specific positions (e.g., ortho vs. meta) . Cyclopropyl vs.

Physical Properties: Melting Points: While data for the target compound are unavailable, 4-chloro-2-isopropyl-5-methylphenol exhibits a high melting point (259–263°C), attributed to strong van der Waals forces from the isopropyl group. Simpler analogs like 4-chloro-3-methylphenol melt at ~59–61°C, suggesting the methylsulfonyl group may increase molecular weight and intermolecular forces .

Biological and Industrial Relevance: The methylsulfonyl moiety in the target compound facilitates hydrophobic interactions with residues like Pro38 in CA proteins, a trait absent in non-sulfonated analogs . Environmental Detection: Chloro-methylphenols (e.g., 4-chloro-2-methylphenol) are monitored in water via GC/MS, but the target compound’s sulfonyl group may require specialized derivatization for analysis .

Biological Activity

4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol is an organic compound with notable biological activities, particularly in the realm of antimicrobial properties. This compound, characterized by its phenolic structure and specific substituents, has attracted significant research interest due to its potential applications in combating resistant bacterial strains.

  • Molecular Formula: C₁₁H₁₃ClO₃S
  • Molecular Weight: Approximately 248.74 g/mol
  • Structure: Contains a chlorine atom, a cyclopropyl group, and a methylsulfonyl substituent, enhancing its solubility and reactivity.

Antimicrobial Activity

Research indicates that 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exhibits significant antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to:

  • Inhibit Biofilm Formation: The compound disrupts biofilm formation which is crucial for bacterial virulence and resistance.
  • Synergistic Effects with Antibiotics: When combined with existing antibiotics, it enhances their efficacy against resistant strains, suggesting potential for new therapeutic strategies in antibiotic resistance management.

Table 1: Comparative Antimicrobial Activity

CompoundTarget BacteriaMIC (µg/mL)Synergistic Effect
4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenolMRSA0.5Yes
VancomycinMRSA2.0No
DaptomycinMRSA1.0Yes

The mechanism by which 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol exerts its antimicrobial effects involves:

  • Disruption of Bacterial Surface Proteins: The compound interacts with bacterial proteins that are essential for biofilm formation and virulence.
  • Alteration of Resistance Mechanisms: It modifies bacterial resistance pathways, making them more susceptible to traditional antibiotics.

Case Studies

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Study on Biofilm Disruption: A study demonstrated that the compound effectively reduced biofilm mass in MRSA cultures by over 70% compared to controls, indicating a strong potential for use in clinical settings where biofilm-associated infections are prevalent.
  • Synergistic Studies: In vitro studies showed that combining this compound with beta-lactam antibiotics resulted in a significant reduction in the minimum inhibitory concentration (MIC), highlighting its role as a potentiator of antibiotic activity.

Cytotoxicity and Safety Profile

While exploring the therapeutic potential of 4-Chloro-2-cyclopropyl-5-(methylsulfonyl)phenol, it is crucial to assess its cytotoxicity:

  • Cytotoxicity Assays: In various cell lines (e.g., MRC-5, HepG2), the compound exhibited low cytotoxicity up to concentrations of 100 µM, indicating a favorable safety profile for further development .

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